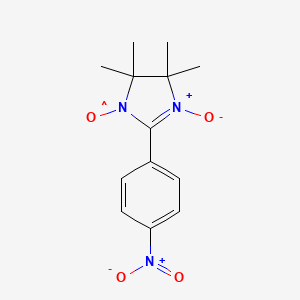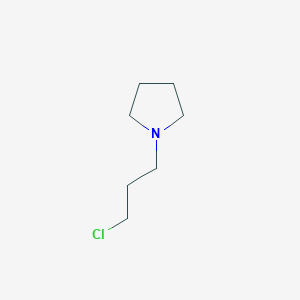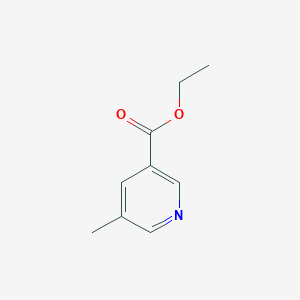![molecular formula C8H5NO3 B1588949 Furo[3,2-b]pyridine-5-carboxylic acid CAS No. 56473-91-7](/img/structure/B1588949.png)
Furo[3,2-b]pyridine-5-carboxylic acid
Vue d'ensemble
Description
“Furo[3,2-b]pyridine-5-carboxylic acid” is a type of heterocyclic compound . It is a part of the larger family of fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Synthesis Analysis
The synthesis of furo[3,2-b]pyridine derivatives has been reported in various studies . For instance, one method involves the hydrolysis of furo[3,2-b]pyrrole-5-carboxylates to form acids, which undergo one-pot decarboxylation with TFA and formylation of the in situ formed furo[3,2-b]pyrrole with triethyl orthoformate to give 5-carbaldehydes .
Molecular Structure Analysis
The molecular structure of “Furo[3,2-b]pyridine-5-carboxylic acid” is characterized by a five-membered heteroaromatic ring fused with a pyridine derivative . The presence of the carboxylic acid group contributes to its unique chemical properties.
Chemical Reactions Analysis
The chemical reactions involving “Furo[3,2-b]pyridine-5-carboxylic acid” are diverse and depend on the specific conditions and reagents used . For example, one study reported the conversion of 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid to the corresponding azide, which was then cyclized to give a specific product by heating in diphenylether .
Physical And Chemical Properties Analysis
“Furo[3,2-b]pyridine-5-carboxylic acid” is a solid compound . Its molecular weight is approximately 163.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Furo[3,2-b]pyridine-5-carboxylic acid and its derivatives are primarily utilized in chemical synthesis. Shiotani and Morita (1986) described a convenient synthesis pathway for furo[3,2-b]pyridine and its methyl derivatives, highlighting its potential as a versatile chemical intermediate (Shiotani & Morita, 1986). Similarly, Bencková and Krutošíková (1999) synthesized 5-Aminofuro[3,2-c]pyridinium tosylates and N-oxides, demonstrating diverse chemical reactions and transformations that these compounds can undergo (Bencková & Krutošíková, 1999).
Pharmaceutical and Biological Applications
In the context of pharmaceutical and biological research, furo[3,2-b]pyridine derivatives have shown potential. Němec et al. (2021) explored the furo[3,2-b]pyridine motif as a central pharmacophore in kinase inhibitors, identifying its utility in developing selective inhibitors for certain protein kinases (Němec et al., 2021). This highlights the compound's relevance in targeting specific molecular pathways in diseases.
Antimicrobial and Anticancer Properties
Some studies have also investigated the antimicrobial and anticancer properties of furo[3,2-b]pyridine derivatives. Hrasna et al. (2012) reported on the synthesis of furo[3,2-C]pyridine derivatives and their starting compounds, along with their moderate to good antimicrobial activity against specific bacterial and fungal species (Hrasna, Ürgeová, & Krutošíková, 2012). Kumar et al. (2018) synthesized novel hetero ring fused pyridine derivatives with furo[3,2-b]pyridine structure, evaluating their anticancer activity and finding significant activity against various human cancer cell lines (Kumar et al., 2018).
Catalysis and Material Science
In material science and catalysis, furo[3,2-b]pyridine derivatives have been explored for their utility in synthesis and molecular transformations. Jury et al. (2009) described the metal-catalyzed cycloisomerization reactions of certain compounds to synthesize furo[3,2-b]pyridines, indicating their applicability in catalytic processes (Jury et al., 2009).
Safety And Hazards
Based on the available information, “Furo[3,2-b]pyridine-5-carboxylic acid” may pose certain hazards. For instance, it has been associated with hazard statements H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . As with all chemicals, it should be handled with appropriate safety measures.
Orientations Futures
The future directions for research on “Furo[3,2-b]pyridine-5-carboxylic acid” and its derivatives are promising. Given their diverse biological activities, these compounds could be further explored for potential applications in drug design and medicinal chemistry . Additionally, the development of more efficient and selective synthetic methods for these compounds could also be a valuable area of future research .
Propriétés
IUPAC Name |
furo[3,2-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYLKLRQPTZVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441336 | |
| Record name | Furo[3,2-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-b]pyridine-5-carboxylic acid | |
CAS RN |
56473-91-7 | |
| Record name | Furo[3,2-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furo[3,2-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)









![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)
